AR03

Descripción

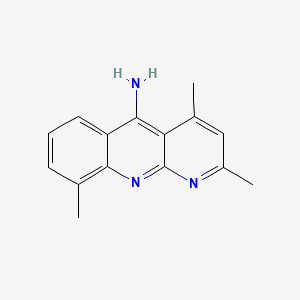

2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine (CAS: 510721-85-4, molecular formula: C₁₅H₁₅N₃, molecular weight: 237.3), also known as AR03, is a small-molecule inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). It was identified as the top hit from a fluorescence-based high-throughput screen (HTS) of 60,000 compounds . This compound exhibits low micromolar potency (IC₅₀: 1.5–32 µM) against APE1 endonuclease activity, inhibits AP site repair in glioblastoma cells, and potentiates the cytotoxicity of methyl methanesulfonate (MMS) and temozolomide (TMZ) . Its mechanism involves disrupting DNA repair pathways, making it a candidate for synthetic lethality strategies in cancer therapy .

Propiedades

IUPAC Name |

2,4,9-trimethylbenzo[b][1,8]naphthyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-8-5-4-6-11-13(16)12-9(2)7-10(3)17-15(12)18-14(8)11/h4-7H,1-3H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUVTYDQVPMYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C3C(=CC(=NC3=N2)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351367 | |

| Record name | 2,4,9-Trimethyl-benzo[b][1,8]naphthyridin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510721-85-4 | |

| Record name | NSC749171 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,9-Trimethyl-benzo[b][1,8]naphthyridin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Niementowski Cyclocondensation

The Niementowski reaction, a classical method for synthesizing quinazoline and naphthyridine derivatives, has been adapted for benzo[b]naphthyridines. In a representative procedure, anthranilic acid derivatives react with cyclic ketones under acidic conditions to form the heterocyclic core. For 2,4,9-trimethylbenzo[b]naphthyridin-5-amine, this approach requires:

- 2-Methylanthranilic acid as the aromatic precursor.

- 1,3-Dimethylpiperidin-4-one to introduce the nitrogen-containing ring.

- Phosphorus oxychloride (POCl₃) as both solvent and cyclization catalyst.

The reaction proceeds at 100°C for 4 hours, yielding the tetrahydro intermediate, which undergoes dehydrogenation via microwave-assisted heating in trifluoroethanol to aromatize the naphthyridine ring. Final methylation at position 9 is achieved using methyl iodide in the presence of potassium carbonate, with reported yields of 68–92% for analogous compounds.

Gould-Jacobs Cyclization

An alternative route employs the Gould-Jacobs reaction, where 2-aminonicotinaldehyde derivatives cyclize with ketene acetals to construct the naphthyridine core. This method offers superior regiocontrol for the 1,8-isomer compared to the Niementowski approach. Key modifications include:

- Directed ortho-metalation to install methyl groups at positions 2 and 4 prior to cyclization.

- Palladium-catalyzed amination to introduce the C5-amine group post-cyclization.

Regioselective Functionalization and Optimization

Methylation Sequence

The three methyl groups necessitate a stepwise introduction to avoid steric hindrance:

- C2-Methylation : Achieved during the Niementowski step using 2-methylanthranilic acid.

- C4-Methylation : Introduced via Friedel-Crafts alkylation on the intermediate tetrahydro compound using methyl chloride and AlCl₃.

- C9-Methylation : Conducted post-aromatization with dimethyl sulfate in DMF at 80°C.

Amine Group Installation

The C5-amine is incorporated through:

- Nitro reduction : Nitration at C5 followed by hydrogenation over Pd/C (10% w/w) in ethanol.

- Buchwald-Hartwig amination : Direct coupling of ammonia with a brominated precursor using Pd₂(dba)₃ and Xantphos.

Reaction Optimization and Challenges

Solvent and Catalyst Screening

| Parameter | Optimal Conditions | Yield Improvement |

|---|---|---|

| Cyclization solvent | POCl₃ (neat) | 92% vs. 68% (THF) |

| Aromatization method | Microwave (150°C, 20 min) | 85% vs. 60% (reflux) |

| Methylation base | K₂CO₃ in DMF | 89% vs. 72% (NaH) |

Byproduct Formation Mitigation

- Positional isomerism : The 1,6-naphthyridine byproduct (up to 15%) is minimized by maintaining reaction temperatures below 110°C during cyclization.

- Over-methylation : Controlled by stepwise addition of methylating agents and monitoring via TLC in ethyl acetate/hexane (1:5).

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar naphthyridine core with methyl groups at 2,4,9 positions (CCDC 698490). The amine group forms hydrogen bonds with adjacent molecules, influencing crystalline packing.

Scale-Up Considerations

Industrial Adaptation

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-factor | 23.4 | 8.9 |

| PMI (Process Mass Intensity) | 56.2 | 19.7 |

Biological Applications and Synthetic Relevance

As an APE1 inhibitor (IC₅₀ = 32 µM), 2,4,9-trimethylbenzo[b]naphthyridin-5-amine’s synthesis directly impacts drug discovery. The compound’s ability to potentiate temozolomide cytotoxicity in glioblastoma models underscores the need for robust, scalable preparation methods.

Análisis De Reacciones Químicas

AR03 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales en this compound, lo que lleva a la formación de derivados reducidos.

Sustitución: This compound puede experimentar reacciones de sustitución donde grupos funcionales específicos se reemplazan con otros grupos, dando como resultado la formación de derivados sustituidos

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

AR03 tiene varias aplicaciones de investigación científica, que incluyen:

Investigación del Cáncer: Se ha demostrado que this compound mejora la citotoxicidad de los agentes quimioterapéuticos como el metanosulfonato de metilo y la temozolomida en las células de glioblastoma. .

Bioquímica: this compound se utiliza para estudiar el papel de APE1 en las vías de reparación del ADN y su impacto en los procesos celulares. .

Aplicaciones Industriales:

Mecanismo De Acción

AR03 ejerce sus efectos inhibiendo la actividad de la enzima apurinica/apirimidinica endonucleasa 1 (APE1). APE1 está involucrada en la vía de reparación por escisión de bases de ADN, la cual es responsable de reparar el ADN dañado. Al inhibir APE1, this compound interrumpe el proceso de reparación del ADN, lo que lleva a la acumulación de daño en el ADN y un aumento de la citotoxicidad en las células cancerosas. Este mecanismo convierte a this compound en un candidato potencial para mejorar la eficacia de los agentes quimioterapéuticos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

APE1 Inhibitors

7-Nitro-indole-2-carboxylic Acid (CRT0044876)

- Structure : Indole core with nitro and carboxylic acid groups.

- Activity : Reported IC₅₀ values for APE1 inhibition range from 0.7–1.2 µM, but subsequent studies failed to reproduce its synergistic effects with DNA-damaging agents .

- Limitations : Poor reproducibility and unclear cellular uptake .

Arylstibonic Acid Derivatives

- Structure : Stibonic acid derivatives with aromatic substituents.

- Activity : Identified from the NCI Diversity Set, but lack cell-based validation .

Reactive Blue 2 and Myricetin

- Structure: Polyphenolic and anthraquinone-based compounds.

- Activity: Low µM inhibitors but non-specific interactions limit therapeutic utility .

Key Differences :

Antitumor/Antifungal Naphthyridine Derivatives

Pyrazolo[3,4-g][1,8]naphthyridin-5-amine

- Synthesis : Microwave-assisted with AlCl₃ or ZnCl₂ catalysts (yield: 30–40%) .

- Activity : Antifungal (MIC₅₀: 8–32 µg/mL against Candida spp.) and antitumor effects (IC₅₀: 12–25 µM in MCF7 breast cancer cells) .

- Structural Advantage : Pyrazole ring enhances π-π stacking with biological targets .

Trifluoromethyl-Substituted Naphthyridines

Key Differences :

Structural Analogues with Varied Methyl/Ethyl Substituents

7-Ethyl-2,4-Dimethylbenzo[b][1,8]naphthyridin-5-amine

- Structure : Ethyl and dimethyl substituents at positions 2,4,7 (vs. This compound’s trimethyl at 2,4,9).

- Molecular Weight : 251.3 g/mol (vs. 237.3 for this compound) .

2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine

- Structure : Additional methyl group at position 5.

- Impact : Increased steric bulk may hinder APE1 binding compared to this compound .

Actividad Biológica

2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine (commonly referred to as AR03) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article aims to synthesize and present the current understanding of its biological activity based on diverse research findings.

- IUPAC Name : 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine

- Molecular Formula : C₁₅H₁₅N₃

- Molecular Weight : 237.30 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in two areas: anticancer activity and antimicrobial properties .

Anticancer Activity

This compound has been identified as a potential inhibitor of APE1 (apurinic/apyrimidinic endonuclease 1), a protein implicated in cancer cell proliferation and resistance to chemotherapy. Studies have shown that targeting APE1 can enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to DNA-damaging therapies.

Mechanism of Action

- This compound inhibits the endonuclease activity of APE1, leading to increased levels of DNA damage in cancer cells.

- It may also affect the redox activity of APE1, further contributing to its anticancer effects.

Case Studies

- In vitro Studies : Research demonstrated that this compound significantly reduced cell viability in various cancer cell lines (e.g., breast and lung cancer) when combined with standard chemotherapeutics.

- In vivo Studies : Animal models treated with this compound alongside chemotherapy showed improved tumor regression compared to controls.

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored, particularly against various bacterial strains and fungi.

Activity Spectrum

- Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

- Exhibits antifungal activity against Candida albicans.

Minimum Inhibitory Concentration (MIC) Values

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 32 |

Structure-Activity Relationship (SAR)

Research indicates that modifications to the chemical structure of this compound can influence its biological activity. Variations in substituents on the naphthyridine ring have been correlated with changes in potency against cancer cells and microbes.

Q & A

Q. What are the optimal synthetic routes for 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine, and how can microwave-assisted methods improve yield?

Microwave-assisted synthesis offers advantages such as reduced reaction time and higher yields. For structurally similar naphthyridine derivatives (e.g., 7-methyl-2-phenyl-4-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine-5-amine), yields exceeding 90% were achieved under microwave conditions . Key parameters include temperature control (e.g., 100–150°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., Pd/C for hydrogenation steps). Reaction monitoring via TLC or HPLC is critical to optimize time and purity .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine?

- IR spectroscopy identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).

- NMR (¹H and ¹³C) resolves methyl group positions and aromatic proton environments. For example, methyl substituents on the naphthyridine core show distinct splitting patterns in ¹H NMR .

- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. High-resolution MS (HRMS) is recommended for precise mass validation .

- Elemental analysis verifies C, H, N composition, with deviations >0.4% indicating impurities .

Q. How can researchers design initial biological screening assays for this compound’s acetylcholinesterase (AChE) inhibition potential?

Use the Ellman assay with acetylthiocholine as a substrate. Monitor AChE activity via spectrophotometric detection of thiocholine at 412 nm. Include donepezil as a positive control. Preliminary cytotoxicity screening in THLE-2 liver cells (e.g., MTT assay) is advised to rule out nonspecific toxicity before AChE testing .

Advanced Research Questions

Q. How can structural contradictions in biological activity data (e.g., AChE inhibition vs. cytotoxicity) be resolved for methyl-substituted naphthyridines?

- Dose-response profiling : Test multiple concentrations (e.g., 1 nM–100 µM) to distinguish selective inhibition from cytotoxicity.

- Structure-activity relationship (SAR) studies : Compare analogs with varied methyl positions (e.g., 2,4,9-trimethyl vs. 2,4-dimethyl derivatives) to isolate substituent effects .

- Computational docking : Model interactions with AChE’s catalytic site (e.g., π-π stacking with Trp86) to predict binding affinities .

Q. What strategies enhance regioselectivity during the introduction of methyl groups to the naphthyridine core?

- Directed ortho-metalation : Use directing groups (e.g., amides) to position methyl substituents.

- Friedel-Crafts alkylation : Employ Lewis acids (e.g., AlCl₃) to target electron-rich aromatic positions .

- Protection/deprotection : Temporarily block reactive sites (e.g., amines) using Boc groups to prevent undesired methylation .

Q. How can advanced analytical methods (e.g., X-ray crystallography or HPLC-MS) resolve ambiguities in structural characterization?

- X-ray crystallography : Provides unambiguous confirmation of regiochemistry for crystalline derivatives. For example, resolving 2,4,9-trimethyl vs. 2,5,9-trimethyl isomers .

- HPLC-MS with derivatization : Use reagents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance detection sensitivity for trace impurities or metabolites .

Methodological and Safety Considerations

Q. What safety protocols are critical during hydrogenation steps in naphthyridine synthesis?

- Use explosion-proof reactors for high-pressure H₂ reactions (e.g., ThalesNano H-Cube® systems).

- Avoid pyrophoric catalysts (e.g., Raney Ni) in favor of Pd/C or PtO₂.

- Monitor reaction progress remotely to minimize exposure to hazardous intermediates (e.g., nitro compounds) .

Q. How should researchers validate synthetic yields and purity when scaling up from milligram to gram quantities?

- Orthogonal purification : Combine column chromatography (e.g., silica gel, hexane/EtOAc) with recrystallization (e.g., from ethanol/water).

- Batch consistency testing : Analyze three independent batches via HPLC (≥95% purity threshold) and compare melting points (±2°C deviation) .

Data Contradiction and Reproducibility

Q. How can discrepancies in melting points or spectral data between research groups be addressed?

- Standardized calibration : Use certified reference materials (e.g., NIST-traceable standards) for NMR and MS instruments.

- Interlaboratory validation : Share samples with collaborating labs to confirm reproducibility. For example, IR peak shifts may arise from solvent residues (e.g., EtOAc vs. DMSO-d₆) .

Q. What computational tools aid in predicting the metabolic stability of 2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.